molecular formula C7H10ClN3O B13548866 2-Chloro-N-(1-ethyl-1H-pyrazol-4-YL)acetamide

2-Chloro-N-(1-ethyl-1H-pyrazol-4-YL)acetamide

Cat. No.: B13548866
M. Wt: 187.63 g/mol
InChI Key: HZWNHHPQXZMEBL-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-ethyl-1H-pyrazol-4-YL)acetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-ethyl-1H-pyrazol-4-YL)acetamide typically involves the reaction of 1-ethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-ethyl-1H-pyrazol-4-YL)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions may produce corresponding oxides.

Scientific Research Applications

2-Chloro-N-(1-ethyl-1H-pyrazol-4-YL)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is employed in studies investigating its biological activity, including its effects on enzymes and cellular processes.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-ethyl-1H-pyrazol-4-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
  • 2-Chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]nicotinamide

Uniqueness

2-Chloro-N-(1-ethyl-1H-pyrazol-4-YL)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2-Chloro-N-(1-ethyl-1H-pyrazol-4-YL)acetamide is a compound characterized by its unique molecular structure, which includes a chloro group and a pyrazole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C₈H₁₂ClN₃O
  • Molecular Weight : 201.66 g/mol
  • CAS Number : 957514-01-1

The presence of a chloro group at the second position of the acetamide structure, along with the ethyl-substituted pyrazole ring, contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and demonstrated effectiveness in inhibiting their growth. For instance, studies have shown that derivatives of pyrazole compounds often exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines. Notably, it exhibited significant growth inhibition against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values of 3.79 µM, 12.50 µM, and 42.30 µM respectively .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Anticancer Studies :
    • A study reported that derivatives based on pyrazole exhibited IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cancer cell lines, indicating moderate cytotoxicity .
  • Antimicrobial Activity :
    • In a comparative analysis, this compound showed promising results against various microbial strains with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Applications

The versatility of this compound extends across different scientific disciplines:

  • Medicinal Chemistry : Investigated as a lead compound for developing new pharmaceuticals targeting cancer and infectious diseases.
  • Agrochemicals : Explored for potential applications as a pesticide or herbicide due to its biological activity against pests.

Data Summary

Activity TypeCell Line/OrganismIC50/Other Values
AnticancerMCF7GI50 = 3.79 µM
SF-268GI50 = 12.50 µM
NCI-H460GI50 = 42.30 µM
AntimicrobialVarious Bacterial StrainsMIC = 0.0039 - 0.025 mg/mL

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

2-chloro-N-(1-ethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C7H10ClN3O/c1-2-11-5-6(4-9-11)10-7(12)3-8/h4-5H,2-3H2,1H3,(H,10,12)

InChI Key

HZWNHHPQXZMEBL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)CCl

Origin of Product

United States

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